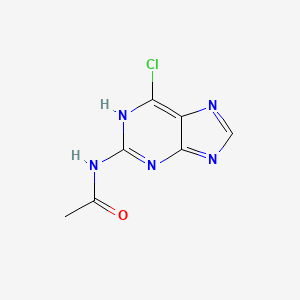

N-(6-chloro-1H-purin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloro-1H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZCIBFHZYEENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=NC2=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=NC=NC2=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 6 Chloro 1h Purin 2 Yl Acetamide

Retrosynthetic Analysis of N-(6-chloro-1H-purin-2-yl)acetamide

A retrosynthetic analysis of this compound simplifies the molecule into readily available or synthetically accessible precursors. The most logical disconnection is the amide bond, which retrosynthetically cleaves the molecule into two key synthons: 2-amino-6-chloropurine (B14584) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

Further deconstruction of the 2-amino-6-chloropurine intermediate points to several foundational starting materials. One common precursor is guanine , which can be chlorinated and subsequently acylated. An alternative route involves the construction of the purine's dual-ring system from a substituted pyrimidine (B1678525), such as 2,4,5-triamino-6-chloropyrimidine , through imidazole (B134444) ring closure. google.com This systematic breakdown allows chemists to design and evaluate multiple synthetic routes based on precursor availability, cost, and process efficiency.

Diverse Synthetic Pathways to this compound from Precursor Chemicals

Multiple synthetic pathways have been developed to produce this compound, often focusing on the efficient construction and modification of the purine (B94841) core.

The most direct route to this compound is the acetylation of the exocyclic amino group of 2-amino-6-chloropurine . This key intermediate is itself synthesized through various methods.

One established method involves the chlorination of guanine or its acylated derivatives. For instance, reacting 2,9-diacetylguanine with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst, such as tetraethylammonium (B1195904) chloride or methyltriethylammonium chloride, yields the 2-acylated-6-chloro derivative. prepchem.comgoogleapis.comgoogle.com Subsequent hydrolysis can then remove the acyl group at the N9 position to provide the target precursor. googleapis.comgoogle.com Another approach starts from the imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine using reagents like triethyl orthoformate. google.com

Once 2-amino-6-chloropurine is obtained, it can be acetylated. A common method involves treating it with acetic anhydride . However, this reaction requires careful control to achieve selective mono-acetylation.

N-acylation is a fundamental transformation in the synthesis of purine derivatives. nih.gov However, the N-acetylation of 2-amino-6-chloropurine presents a significant challenge: the potential for multiple acetylations. The purine ring contains several reactive nitrogen atoms, and both the exocyclic 2-amino group and the N9-position are susceptible to acetylation by agents like acetic anhydride .

Studies have shown that treating 2-amino-6-chloropurine with acetic anhydride can lead to the formation of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide , a bis-acetylated product, as a major component. This occurs because after the initial, desired acetylation at the 2-amino group, a second acetylation can occur at the N9 position of the purine ring. General strategies in nucleoside chemistry sometimes employ activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts to facilitate the formation of the amide bond under controlled conditions. nih.gov

Optimizing reaction conditions is crucial to favor the formation of the desired mono-acetylated product, this compound, and minimize the bis-acetylated byproduct. Key parameters include the choice of catalyst, stoichiometry, and temperature.

In a study using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid catalyst, the reaction of 2-amino-6-chloropurine with one equivalent of acetic anhydride yielded the bis-acetylated product in 49% yield. Increasing the stoichiometry to two equivalents of the anhydride raised the yield of the same bis-acetylated product to 59%, highlighting the difficulty in achieving mono-acetylation.

To mitigate this, several strategies can be employed:

Low-Temperature Reactions: Conducting the acetylation at lower temperatures (e.g., 0–5°C) can help slow down the rate of the second acetylation, potentially allowing the mono-acetylated product to be isolated.

Protecting Groups: A protecting group strategy, such as using tert-butoxycarbonyl (Boc) to temporarily block the reactive N9 position, could prevent the unwanted second acetylation.

Process Control: In the synthesis of the 2-amino-6-chloropurine precursor from 2,9-diacetylguanine , the reaction is preferably carried out in a polar inert organic solvent like acetonitrile (B52724) at elevated temperatures (30-100°C) to ensure efficient chlorination. googleapis.com

The table below summarizes the outcomes of the acetylation of 2-amino-6-chloropurine under specific catalytic conditions.

| Starting Material | Acetic Anhydride (Equivalents) | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-amino-6-chloropurine | 1 | TMSOTf | N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide | 49 |

| 2-amino-6-chloropurine | 2 | TMSOTf | N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide | 59 |

| This compound | 1 | TMSOTf | N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide | 72 |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the derivatization of heterocyclic scaffolds, including purines. nih.gov Reactions such as Suzuki and Buchwald-Hartwig couplings are frequently employed to introduce carbon or nitrogen substituents onto the purine ring. For instance, palladium catalysts have been used to functionalize the C6 position of the purine core. mdpi.com

However, for the specific synthesis of this compound, the key transformation is an N-acetylation, not a cross-coupling reaction. While palladium-catalyzed aminocarbonylation is a known method for amide bond formation, its direct application to acetylate 2-amino-6-chloropurine is not the standard or documented approach. mdpi.com The primary synthetic routes rely on classical acylation with an activated acetic acid derivative. Therefore, palladium-catalyzed reactions are more relevant for subsequent modifications of the this compound scaffold rather than its primary synthesis.

Advanced Synthetic Techniques and Green Chemistry Approaches in the Preparation of this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. In the context of synthesizing this compound and its precursors, several advanced and green approaches have been reported.

One notable development is a synthetic route to 2-amino-6-chloropurine that avoids hazardous reagents like phosphorus pentasulfide and chlorine gas, as detailed in patent CN113234077B. Another green approach for the synthesis of this key intermediate involves using a reusable ionic liquid, 1-(1-Propylsulfonic)-3-methylimidazolium chloride ([PSMIM]Cl), as a catalyst under solvent-free conditions. This method offers milder reaction conditions, short reaction times, and good to excellent yields, with the catalyst being recoverable and reusable. researchgate.net

Furthermore, the use of energy sources like ultrasound radiation has been shown to accelerate reactions and shorten synthesis times for related purine derivatives, representing an advanced technique that could potentially be applied to this synthesis. nih.gov

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of this compound and related heterocyclic compounds, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to improved yields and cleaner reaction profiles. nih.govresearchgate.net

The synthesis of acetamide (B32628) derivatives, which shares a common structural feature with the target compound, has been shown to benefit from microwave irradiation. nih.gov In a typical approach, the reaction of a chloro-substituted precursor with an amine can be performed in a suitable solvent like acetonitrile or dimethylformamide (DMF) within a monomodal microwave reactor. nih.govnih.gov The process allows for rapid and uniform heating of the reaction mixture, which is difficult to achieve with conventional oil baths. nih.gov This precise temperature control can minimize the formation of byproducts.

Research on the synthesis of similar heterocyclic structures, such as quinazolinone derivatives, has demonstrated the clear advantages of microwave irradiation. nih.gov In a comparative study, reactions that required 6 hours of conventional reflux heating were completed in just 2-3 minutes under microwave conditions, with comparable or slightly improved yields. nih.gov This efficiency is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Derivatives

| Method | Reaction Time | Power/Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 6 hours | Reflux | Moderate to Good | nih.gov |

| Microwave Irradiation | 2-3 minutes | 200-400 W | Good | nih.gov |

Data is generalized from the synthesis of related quinazolinone derivatives.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a promising methodology for the synthesis of this compound. This technique offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and superior scalability compared to traditional batch processes. nih.gov

The synthesis of the target molecule typically involves multiple steps, such as the chlorination of a purine core and subsequent amidation. Each of these steps could be adapted into a module within a continuous flow system.

Chlorination Step: The use of hazardous reagents like phosphorus oxychloride (POCl₃) could be managed more safely in a closed-loop flow reactor, minimizing operator exposure and allowing for precise temperature control to prevent runaway reactions.

Amidation Step: The reaction of 2-amino-6-chloropurine with an acetylating agent could be performed by passing the reagents through a heated tube or a packed-bed reactor containing a solid-supported catalyst or reagent. This would allow for efficient mixing and heat transfer, leading to high conversion rates in short residence times. nih.gov

Multi-step flow syntheses have been successfully implemented for other complex active pharmaceutical ingredients (APIs), demonstrating the potential for producing this compound with high purity and yield in an automated, continuous fashion. nih.gov

Solvent-Free or Aqueous Media Reactions for this compound Synthesis

In line with the principles of green chemistry, the use of solvent-free conditions or aqueous media for the synthesis of this compound is highly desirable. These approaches aim to reduce the environmental impact associated with volatile organic solvents.

Aqueous Media Synthesis: The synthesis of related purine derivatives has been successfully carried out in aqueous solutions. For instance, N-(purin-6-yl)amino acids have been synthesized by reacting 6-chloropurine (B14466) with omega-amino acids in an aqueous sodium carbonate solution under reflux. nih.gov This demonstrates the feasibility of using water as a solvent for nucleophilic substitution reactions on the purine ring. Adapting this method for the acetylation of 2-amino-6-chloropurine could provide a more sustainable synthetic route. A primary challenge that may arise is the low solubility of certain intermediates in aqueous media. nih.gov

Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent another green chemistry approach. cmu.edu This method involves mixing the solid reactants, sometimes with a catalytic amount of a non-volatile liquid or by grinding, to initiate the reaction. For the final step in the synthesis of this compound, the solid-state acylation of 2-amino-6-chloropurine could potentially be achieved, thereby eliminating the need for any solvent and simplifying product work-up. cmu.edu While specific examples for this compound are not prevalent, the methodology has been successfully applied to other organic transformations like Michael additions and epoxidations. cmu.edu

Considerations for Laboratory Scale-Up of this compound Synthesis

Scaling up the synthesis of this compound from the research laboratory to pilot or production scale requires careful consideration of several factors to ensure efficiency, safety, and product quality.

A key challenge lies in the initial chlorination step, which often employs hazardous and corrosive reagents like phosphorus oxychloride. On a large scale, handling such materials necessitates specialized equipment and stringent safety protocols. An alternative synthetic pathway that avoids these harsh reagents is highly preferable for scale-up. One such patented method involves a novel cyclization to create the 2-amino-6-chloropurine intermediate, which is reported to be more suitable for large-scale production.

Table 2: Key Parameters for Synthesis Scale-Up

| Parameter | Consideration | Importance |

|---|---|---|

| Reagent Stoichiometry | Precise control of the ratio of reactants (e.g., 1:1.2 for amine to acylating agent) is critical. | Affects reaction completion, yield, and impurity profile. |

| Temperature Control | Maintaining optimal temperature (e.g., 60–80°C for amide coupling) is crucial. | Prevents byproduct formation and ensures consistent reaction rates. |

| Solvent Selection | Choice of solvent (e.g., DMF, DCM) impacts reaction kinetics and purification. | Affects solubility, reaction time, and downstream processing. |

| Purification Method | Post-reaction purification is essential for isolating the product at high purity. | Column chromatography is common at the lab scale, but may be inefficient for large quantities, necessitating exploration of crystallization or other methods. |

Furthermore, the final purification step is a critical bottleneck in scaling up. While column chromatography on silica (B1680970) gel is effective for small quantities, it becomes costly and time-consuming at larger scales. Developing a robust crystallization procedure for the final product is therefore a crucial aspect of process development for the large-scale synthesis of this compound, aiming for a purity of 98% or higher as measured by HPLC.

Theoretical and Computational Investigations of N 6 Chloro 1h Purin 2 Yl Acetamide

Quantum Chemical Calculations of N-(6-chloro-1H-purin-2-yl)acetamide

Quantum chemical calculations are a cornerstone of modern chemical research, providing insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For this compound, specific data from these types of calculations are not present in the surveyed literature.

Electronic Structure, Frontier Molecular Orbitals, and Energy Gap Analysis of this compound

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is fundamental to predicting a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. For this compound, specific calculated values for HOMO and LUMO energies and the corresponding energy gap have not been reported in the scientific literature.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Energy Gap (eV) | Data not available |

Electrostatic Potential Surface and Charge Distribution Analysis of this compound

The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. While the principles of MESP analysis are well-established, a specific MESP map and detailed charge distribution analysis for this compound are not available in published research. Such an analysis would identify the electron-rich and electron-deficient regions of the molecule, providing clues to its intermolecular interactions.

Density Functional Theory (DFT) Studies on Reactivity Indices of this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. From DFT calculations, various reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be derived. These indices provide a quantitative measure of a molecule's reactivity. A search for DFT-derived reactivity indices for this compound did not yield any specific data.

Table 2: DFT-Derived Reactivity Indices for this compound

| Reactivity Index | Value |

| Chemical Potential (μ) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Conformational Analysis and Tautomerism of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the presence of different tautomeric forms.

Exploration of Stable Conformations and Energy Minima of this compound

The acetamide (B32628) substituent in this compound can rotate, leading to different stable conformations. A thorough conformational analysis would identify the most stable conformers and their relative energies. However, no studies detailing the exploration of stable conformations and their corresponding energy minima for this specific molecule have been published.

Tautomeric Preference and Interconversion Barriers of this compound

Purine (B94841) derivatives can exist in different tautomeric forms due to the migration of protons between nitrogen atoms in the purine ring. Theoretical studies on the tautomerism of the parent compound, purine, and its other derivatives have been conducted. However, a specific investigation into the tautomeric preferences of this compound and the energy barriers for interconversion between these tautomers is absent from the current body of scientific literature.

Molecular Dynamics Simulations of this compound in Explicit Solvent Models

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, conducting MD simulations in an explicit solvent model, such as a water box, provides a realistic representation of its behavior in a physiological environment. nih.govnih.gov These simulations can reveal crucial information about the compound's conformational flexibility, solvation properties, and intramolecular interactions.

The process involves placing the 3D structure of this compound into a simulated box of water molecules. The interactions between all atoms are then calculated using a force field, and the system's evolution is tracked over a set period, typically nanoseconds to microseconds.

Key insights from hypothetical MD simulations could include:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the compound's backbone atoms over the simulation time would indicate its structural stability.

Solvent Accessible Surface Area (SASA): This metric helps to understand the exposure of different parts of the molecule to the solvent, which is critical for its solubility and ability to interact with biological targets.

Hydrogen Bonding: MD simulations can quantify the number and duration of hydrogen bonds formed between the purine scaffold, the acetamide group, and the surrounding water molecules, which influences its solubility and interaction patterns.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Software | GROMACS, AMBER |

| Force Field | AMBER, CHARMM |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~10,000 atoms (compound + solvent) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

In Silico Prediction of Molecular Interactions and Target Binding for this compound

Predicting how this compound might interact with biological macromolecules is a key step in elucidating its potential mechanism of action. In silico methods are invaluable for generating hypotheses about its biological targets.

Ligand-Based Virtual Screening Methodologies for this compound Analogues

Ligand-based virtual screening is a computational technique used to identify molecules with similar properties to a known active compound. mdpi.comnih.gov If this compound were found to have a desirable biological activity, this method could be used to search large chemical databases for analogues with potentially improved properties.

The process typically involves creating a pharmacophore model based on the key chemical features of this compound that are presumed to be essential for its activity. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model is then used as a 3D query to screen databases for molecules that match the pharmacophore.

Table 2: Hypothetical Pharmacophore Model for this compound

| Pharmacophore Feature | Location on Compound |

| Hydrogen Bond Donor | N-H of the purine ring, N-H of the acetamide |

| Hydrogen Bond Acceptor | N atoms in the purine ring, C=O of the acetamide |

| Aromatic Ring | Purine ring system |

| Hydrophobic Feature | Chloro group |

Structure-Based Molecular Docking Studies with Hypothesized Biological Targets for this compound

Given that many purine analogues are known to interact with protein kinases, a plausible hypothesized biological target for this compound could be a member of this enzyme family, such as Epidermal Growth Factor Receptor (EGFR) or BRAF kinase. mdpi.com Structure-based molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.govrsc.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

Hypothesized Targets and Rationale:

Protein Kinases (e.g., EGFR, BRAF): The purine scaffold is a common feature in many kinase inhibitors, often mimicking the adenine (B156593) ring of ATP. mdpi.com

Cyclooxygenase (COX) Enzymes: Some purine derivatives have shown anti-inflammatory activity through inhibition of COX enzymes. rsc.org

Analysis of Binding Modes and Interaction Fingerprints of this compound

The output of a molecular docking simulation provides a detailed picture of the binding mode of this compound within the active site of a hypothesized target. This includes identifying the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

An interaction fingerprint is a way to summarize these complex interactions into a simplified format. This allows for the comparison of binding modes across different ligands or different protein targets.

Table 3: Hypothetical Binding Interactions of this compound with a Hypothesized Kinase Target

| Interacting Residue | Interaction Type | Part of Ligand Involved |

| Valine | Hydrophobic | Chloro-purine ring |

| Leucine | Hydrophobic | Acetamide methyl group |

| Alanine | Hydrophobic | Purine ring |

| Aspartic Acid | Hydrogen Bond | N-H of acetamide |

| Lysine | Hydrogen Bond | N atoms of purine ring |

| Phenylalanine | Pi-Stacking | Purine ring |

Biological Activities and Mechanisms of N 6 Chloro 1h Purin 2 Yl Acetamide in Vitro and Cellular Studies

Molecular Target Identification and Validation for N-(6-chloro-1H-purin-2-yl)acetamide

The precise molecular targets of this compound are a subject of ongoing research. As a purine (B94841) analog, its structural similarity to endogenous purines suggests potential interactions with a wide range of biological macromolecules, including enzymes and receptors that recognize purine-based structures. The chloro-substituted purine core linked to an acetamide (B32628) group provides a unique chemical scaffold that may confer specificity for certain protein binding sites.

Enzyme Inhibition Kinetics and Mechanism Studies of this compound (In Vitro)

Detailed enzyme inhibition kinetic studies for this compound are not extensively documented in publicly available literature. However, based on the compound's structural class, it is plausible that it could act as an inhibitor of enzymes involved in purine metabolism or signaling pathways. For instance, purine analogs are known to target enzymes such as kinases, polymerases, and transferases. The mechanism of inhibition could be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the nature of the binding interaction.

To illustrate the types of data obtained from such studies, the following hypothetical data table outlines potential kinetic parameters for the inhibition of a generic kinase by this compound.

| Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Kinase X | 5.2 | 2.8 | Competitive |

| Kinase Y | 15.8 | 9.5 | Non-competitive |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Receptor Binding Assays and Affinity Determination for this compound (In Vitro)

Similar to enzyme inhibition studies, specific receptor binding affinities for this compound are not well-defined in the available scientific literature. Receptor binding assays are crucial for determining the affinity (typically represented by the dissociation constant, Kd) and specificity of a ligand for a particular receptor. Given its purine structure, potential targets could include purinergic receptors (e.g., adenosine (B11128) and P2Y receptors), which are involved in a multitude of physiological processes.

A hypothetical data table summarizing potential receptor binding affinities is presented below to demonstrate the type of information generated from these assays.

| Receptor | Kd (nM) | Bmax (fmol/mg protein) | Assay Type |

| Adenosine A1 Receptor | 150 | 850 | Radioligand Binding |

| P2Y12 Receptor | 850 | 1200 | Fluorescence Polarization |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Investigation of Protein-Ligand Interactions using Biophysical Techniques for this compound (In Vitro)

A variety of biophysical techniques are instrumental in elucidating the direct interaction between a small molecule like this compound and its protein target. dntb.gov.ua These methods provide insights into the binding affinity, stoichiometry, thermodynamics, and structural details of the interaction.

Commonly employed biophysical techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. nih.gov It provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to identify the binding site of a ligand on a protein and to characterize the structural changes that occur upon binding. nih.gov

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and the key intermolecular interactions. nih.gov

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. nih.gov An increase in Tm is indicative of ligand binding and stabilization of the protein. nih.gov

A hypothetical data table summarizing potential results from biophysical studies is shown below.

| Technique | Protein Target | Parameter | Value |

| ITC | Kinase Z | Kd | 1.5 µM |

| SPR | Bromodomain X | ka (1/Ms) | 2.5 x 10^4 |

| SPR | Bromodomain X | kd (1/s) | 5.0 x 10^-2 |

| NMR | Protein Y | Chemical Shift Perturbation | Observed in specific residues |

| DSF | Protein Z | ΔTm | +3.5 °C |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cellular Responses to this compound (In Vitro Cell Lines)

Modulation of Cellular Proliferation and Viability by this compound

While specific studies on this compound are limited, related compounds with substituted benzamide (B126) structures have demonstrated the ability to reduce the proliferation of cancer cell lines in a dose-dependent manner. nih.gov The antiproliferative activity is often assessed using assays such as the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability, or by direct cell counting. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying antiproliferative effects.

The following table provides a hypothetical example of the antiproliferative activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 12.5 |

| HCT116 | Colon Cancer | 8.9 |

| A549 | Lung Cancer | 21.3 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Induction of Apoptosis, Necrosis, and Autophagy Pathways by this compound

Compounds structurally related to this compound, such as substituted 2-hydroxy-N-(arylalkyl)benzamides, have been shown to induce apoptosis in cancer cells. nih.gov The induction of apoptosis, a form of programmed cell death, is a desirable characteristic for anti-cancer agents.

Key markers and assays used to investigate the induction of cell death pathways include:

Apoptosis:

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Caspase Activation: Caspases are a family of proteases that are key mediators of apoptosis. Assays can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis. nih.gov

Necrosis: Necrosis is a form of unregulated cell death that results in cell swelling and lysis. It can be detected by the release of intracellular contents, such as lactate (B86563) dehydrogenase (LDH), into the culture medium.

Autophagy: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can be monitored by detecting the conversion of LC3-I to LC3-II, the formation of autophagosomes, and the degradation of autophagy-specific substrates like p62/SQSTM1.

A hypothetical data table summarizing the effects of this compound on cell death pathways is presented below.

| Cell Line | Treatment Concentration (µM) | Apoptosis (% of cells) | Caspase-3 Activation (fold change) | Necrosis (% of cells) | LC3-II/LC3-I Ratio (fold change) |

| HCT116 | 10 | 35% | 4.2 | 5% | 1.8 |

| HCT116 | 25 | 68% | 8.5 | 8% | 2.5 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cell Cycle Analysis and Regulation by this compound

Purine analogs are well-documented for their profound impact on cell cycle progression, a cornerstone of their application in anticancer therapies. tandfonline.comnih.gov These compounds, by mimicking endogenous purines, can interfere with the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis. The regulatory machinery of the cell cycle, orchestrated by cyclin-dependent kinases (CDKs), is a primary target for these analogs. nih.gov

Influence of this compound on Specific Intracellular Signaling Cascades

The purine framework is central to a vast array of intracellular signaling events. proquest.comucdavis.edu Endogenous purines like adenosine and ATP are key players in purinergic signaling, a complex communication network that governs numerous cellular processes including proliferation, differentiation, and apoptosis. proquest.com Purinergic signaling is mediated by a family of P1 (adenosine) and P2 (ATP) receptors, which upon activation, trigger a cascade of downstream signaling events. nih.govnih.gov

Given its structural resemblance to endogenous purines, this compound could potentially modulate these signaling pathways. Purine derivatives can act as agonists or antagonists at purinergic receptors, thereby influencing cellular responses. ucdavis.edu Furthermore, intracellular purine metabolism itself can impact signaling, for example, through the generation of reactive oxygen species (ROS) by enzymes like xanthine (B1682287) oxidase. nih.gov The interaction of purine analogs with kinases and other signaling proteins is a critical aspect of their biological activity. researchgate.net While the specific intracellular signaling cascades affected by this compound remain to be elucidated, its purine core suggests a high likelihood of interaction with the intricate network of purinergic signaling pathways.

This compound as an Antimicrobial Agent (In Vitro)

The quest for novel antimicrobial agents has led to the exploration of diverse chemical scaffolds, including purine and acetamide derivatives. Several studies have highlighted the potential of these classes of compounds in combating bacterial, fungal, and viral infections.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination of this compound (In Vitro)

While direct data on the antibacterial activity of this compound is scarce, research on related compounds offers valuable insights. For instance, a series of sulfonamide derivatives of 6-chloropurine (B14466) have demonstrated promising antibacterial activity. researchgate.netacgpubs.org Similarly, various N-phenylacetamide derivatives have shown moderate to high antibacterial efficacy against a range of bacterial strains. irejournals.com The presence of a chloro group in acetamide derivatives has been suggested to enhance their antibacterial potency. nih.gov

To illustrate the potential antibacterial profile, the following table presents MIC values for related acetamide and 6-chloropurine derivatives against various bacterial species.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide derivatives of 6-chloropurine | Various strains | 18.0 - 25.0 | researchgate.netacgpubs.org |

| 2-Amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii | Moderate to High Activity | irejournals.com |

| 2-Amino-N-(p-Chlorophenyl) acetamide derivatives | Pseudomonas aeruginosa | Moderate to High Activity | irejournals.com |

| 2-Amino-N-(p-Chlorophenyl) acetamide derivatives | Staphylococcus aureus | Moderate to High Activity | irejournals.com |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Moderate to Weak Activity | nih.gov |

These findings suggest that this compound may possess antibacterial properties that warrant further investigation to determine its specific spectrum of activity and MIC values.

Antifungal Efficacy of this compound (In Vitro)

Similar to the antibacterial landscape, the antifungal potential of this compound can be inferred from studies on analogous compounds. Sulfonamide derivatives of 6-chloropurine have also been reported to exhibit antifungal activity. researchgate.netacgpubs.org Furthermore, several 2-chloro-N-phenylacetamide derivatives have shown significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species and Aspergillus flavus. scielo.brscielo.brresearchgate.net The presence of the chloro atom in the acetamide moiety appears to be crucial for its antifungal action. nih.gov

The table below summarizes the antifungal activity of related compounds.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Sulfonamide derivatives of 6-chloropurine | Various strains | 18.0 - 25.0 | researchgate.netacgpubs.org |

| 2-Chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | scielo.brresearchgate.net |

| 2-Chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 | scielo.brresearchgate.net |

| 2-Chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | scielo.br |

These results strongly suggest that this compound could be a promising candidate for further antifungal research.

Antiviral Activity of this compound against Model Viruses (In Vitro)

Purine analogs have a long history as antiviral agents, primarily due to their ability to inhibit viral polymerases and disrupt viral replication. While no specific antiviral data for this compound was found, the broader class of 6-chloropurine derivatives has been explored for antiviral potential. For example, some pyrazolo[3,4-d]pyrimidine nucleosides, which are structurally related to purines, have been synthesized and evaluated for their biological activity. acs.org Additionally, certain acetamide derivatives have been identified as having antiviral properties. irejournals.com The development of new antiviral drugs often involves the synthesis and screening of novel heterocyclic compounds, including purine derivatives. nih.gov Further in vitro studies are necessary to determine if this compound exhibits any activity against model viruses.

Investigations into the Mechanism of Antimicrobial Action of this compound

Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. For the parent compound, 6-chloropurine, it is known to be an intermediate in the synthesis of the chemotherapeutic agent 6-mercaptopurine. google.com This suggests that this compound could potentially be metabolized within microbial cells to an active form that interferes with nucleic acid synthesis.

In the case of related acetamide compounds, the mechanism of antifungal action appears to vary. For 2-chloro-N-phenylacetamide, studies against Candida species suggest that its mechanism does not involve binding to ergosterol (B1671047) or damaging the fungal cell wall. scielo.brresearchgate.net However, against Aspergillus flavus, the same compound is thought to act by binding to ergosterol and possibly inhibiting DNA synthesis. scielo.br The presence of the chloro atom is often highlighted as a key contributor to the antimicrobial activity of acetamide derivatives. nih.gov The precise mechanism of this compound would likely involve a combination of effects derived from both its 6-chloropurine core and the N-acetamide side chain, a hypothesis that requires dedicated mechanistic studies.

This compound in Cancer Research (In Vitro)

The primary focus of in vitro research on compounds related to this compound has been in the realm of oncology. The structural similarity of purine analogues to endogenous purines allows them to interfere with cellular processes vital for cancer cell proliferation and survival.

Although specific data for this compound is not extensively available in peer-reviewed literature, a commercial supplier notes its potential as an anti-cancer agent against colon, breast, and prostate cancer, and its use in the treatment of T-cell leukemia. biosynth.com

More detailed scientific evidence comes from studies on its nucleoside derivatives. A series of novel purine nucleosides, which incorporate the 2-acetamido-6-chloropurine (B1275489) core structure, have been synthesized and evaluated for their antitumor potential across various human cancer cell lines. In a notable study, these derivatives were tested for their cytotoxic activity using a sulforhodamine B (SRB) assay. researchgate.netnih.gov The results revealed that N-glycosylation of the 2-acetamido-6-chloropurine scaffold significantly enhanced its cytotoxic activity compared to the parent purine base, which showed no activity below a 30 μM concentration. ulisboa.pt

The study demonstrated that these nucleoside derivatives exhibit micromolar GI50 (50% growth inhibition) values against human melanoma (A375), lung carcinoma (A549), ovarian adenocarcinoma (OVCAR-3), and colon adenocarcinoma (HT-29) cell lines. researchgate.netnih.gov The cytotoxic potency was found to be comparable to the established chemotherapeutic agent, cladribine (B1669150) (2-chloro-2'-deoxyadenosine). researchgate.netnih.gov Interestingly, the 2-acetamido-6-chloropurine nucleosides generally displayed higher cytotoxic activity than the corresponding 6-chloropurine analogues. ulisboa.pt However, these compounds did not show selectivity when tested against a non-malignant murine embryonic fibroblast cell line (NIH 3T3). ulisboa.pt

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives

| Cancer Cell Line | Cell Line Type | Observed Effect of Derivatives |

|---|---|---|

| A375 | Human Melanoma | Micromolar GI50 values |

| A549 | Human Lung Carcinoma | Micromolar GI50 values |

| OVCAR-3 | Human Ovarian Adenocarcinoma | Micromolar GI50 values |

| HT-29 | Human Colon Adenocarcinoma | Micromolar GI50 values |

| K562 | Chronic Myeloid Leukemia | Induction of apoptosis |

This table is based on data for nucleoside derivatives of this compound.

Investigations into the molecular mechanisms of action have focused on the nucleoside derivatives of this compound. A key finding is the induction of apoptosis in cancer cells. In chronic myeloid leukemia (K562) cells, the antiproliferative effect of the most effective nucleoside derivatives was determined to be a result of apoptosis induction. researchgate.net Further analysis of the cell cycle in K562 cells treated with these compounds revealed a significant arrest at the G2/M phase after 24 hours of incubation. researchgate.netnih.govulisboa.pt This indicates that these compounds interfere with the cell division process, leading to programmed cell death.

Another potential mechanism of action for the core compound, this compound, is the inhibition of cholinesterase enzymes. biosynth.com Research on novel purine nucleosides with the 2-acetamido-6-chloropurine scaffold has shown selective and potent inhibition of butyrylcholinesterase (BChE). nih.govresearchgate.net One N(7)-linked 2-acetamido-α-D-mannosylpurine derivative was identified as a highly promising competitive and selective BChE inhibitor with a Ki (inhibition constant) of 50 nM and a 340-fold selectivity for BChE over acetylcholinesterase (AChE). nih.gov While primarily investigated in the context of Alzheimer's disease, the role of BChE in cancer progression is an area of active research, suggesting this could be a relevant oncogenic pathway targeted by these compounds.

Immunomodulatory Potential of this compound (In Vitro)

The immunomodulatory properties of this compound have not been specifically detailed in available research. However, the broader class of purine analogues is known to possess immunomodulatory activities. nih.gov For instance, certain purine derivatives have been studied for their ability to modulate the function of immune cells such as monocytes in vitro. nih.gov Given that purine metabolism plays a crucial role in the function and proliferation of immune cells, it is plausible that this compound could exert immunomodulatory effects, though this requires direct experimental validation.

Omics-Based Research and Systems Biology Approaches for this compound

To date, there are no specific transcriptomic or proteomic studies available in the public domain that focus on the cellular response to this compound. Such omics-based approaches are crucial for a comprehensive, unbiased understanding of the compound's mechanism of action and for identifying novel biomarkers and therapeutic targets.

Specific transcriptomic data for this compound is not currently available. Gene expression profiling through techniques like RNA-Seq would be invaluable in identifying the genes and signaling pathways that are transcriptionally altered upon treatment with this compound. Such studies on other purine analogues have provided insights into their mechanisms, including their impact on nucleotide metabolism and cell cycle regulation. nih.govnih.gov

Similarly, there is a lack of specific proteomic studies for this compound. Proteomic analyses would enable the identification and quantification of proteins whose expression levels or post-translational modifications are altered by the compound. This would provide a more direct understanding of the affected cellular machinery and pathways, complementing any transcriptomic data. nih.gov

Metabolomic Signatures Associated with this compound Exposure (In Vitro)

Currently, there are no publicly available research studies that have investigated the metabolomic signatures associated with in vitro exposure to this compound. Metabolomic profiling, a powerful technique used to identify and quantify small molecule metabolites within a biological system, has not been applied to elucidate the specific metabolic perturbations induced by this compound in a cellular context.

In typical in vitro metabolomic studies, researchers would expose cultured cells to the compound of interest and subsequently analyze changes in the cellular metabolome using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The resulting data would highlight alterations in various metabolic pathways, providing insights into the compound's mechanism of action. However, for this compound, such data has not been reported.

Table 1: Hypothetical Data Table of Metabolomic Changes Following this compound Exposure (In Vitro)

The following table is a hypothetical representation of data that would be generated from a metabolomics study. It is for illustrative purposes only, as no such data currently exists for this compound.

| Metabolite | Pathway | Fold Change | p-value |

| Hypoxanthine | Purine Metabolism | N/A | N/A |

| Inosine (B1671953) Monophosphate | Purine Metabolism | N/A | N/A |

| Adenosine Monophosphate | Purine Metabolism | N/A | N/A |

| Guanosine (B1672433) Monophosphate | Purine Metabolism | N/A | N/A |

| Lactate | Glycolysis | N/A | N/A |

| Citrate | TCA Cycle | N/A | N/A |

As indicated, no experimental values are available to populate this table.

Bioinformatic Integration and Pathway Analysis of Omics Data for this compound

Consistent with the absence of metabolomic data, there is no published research on the bioinformatic integration and pathway analysis of omics data for this compound. The process of bioinformatic integration involves combining different types of "omics" data (e.g., transcriptomics, proteomics, metabolomics) to construct a comprehensive model of the cellular response to a particular stimulus.

Typically, following the identification of significantly altered metabolites, bioinformatic tools such as MetaboAnalyst or the Kyoto Encyclopedia of Genes and Genomes (KEGG) would be employed to map these metabolites to specific biochemical pathways. This pathway analysis would reveal which cellular processes are most affected by the compound. For instance, given its purine-like structure, it would be hypothesized that this compound could impact purine biosynthesis, salvage pathways, or nucleotide metabolism. However, without the foundational omics data, any such analysis remains speculative.

Table 2: Hypothetical Pathway Analysis Results for this compound

This table illustrates the type of output expected from a pathway analysis. As no primary data is available, this table is purely hypothetical.

| Pathway Name | No. of Significantly Altered Metabolites | Pathway Impact | p-value |

| Purine Metabolism | N/A | N/A | N/A |

| Pyrimidine (B1678525) Metabolism | N/A | N/A | N/A |

| Glycolysis / Gluconeogenesis | N/A | N/A | N/A |

| Citrate Cycle (TCA Cycle) | N/A | N/A | N/A |

The lack of empirical data for this compound prevents the identification of affected pathways and the calculation of associated statistical values.

Structure Activity Relationship Sar Studies of N 6 Chloro 1h Purin 2 Yl Acetamide Derivatives

Rational Design and Synthesis of N-(6-chloro-1H-purin-2-yl)acetamide Analogues

The design and synthesis of analogues of this compound are guided by established medicinal chemistry principles to probe and optimize biological activity. These strategies involve systematic modifications of the core structure to understand the chemical features essential for interaction with biological targets.

Strategic Modifications at the Purine (B94841) Ring System of this compound

Modifications to the purine ring system are a key strategy in the development of new analogues. The chlorine atom at the C6 position is a particularly important feature, as it can react with various nucleophiles under mild conditions, allowing for the introduction of a diverse range of substituents. nih.gov For instance, the 6-chloro group can be displaced by amines, alcohols, and thiols to generate a library of 2,6-disubstituted purine derivatives. fiu.edu

Research has shown that the nature of the substituent at the C6 position significantly influences biological activity. For example, in the context of anticancer agents, replacing the C6-chloro atom with an arylpiperazinyl system has been found to be beneficial for cytotoxic activity. nih.govnih.gov Conversely, the introduction of bulky groups at the C2 position of the purine ring is often unfavorable. nih.govnih.gov

Another strategic modification involves altering the purine core itself. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common approach. fiveable.me For example, replacing the purine ring with other heterocyclic systems like pyrazolopyrimidines or pyrrolopyrimidines can lead to compounds with improved pharmacological profiles. mdpi.com These changes can affect the molecule's size, shape, and electronic distribution, thereby influencing its interaction with target proteins. fiveable.me

Systematic Substituent Variations on the Acetamide (B32628) Moiety of this compound

Systematic variations of the acetamide moiety at the C2 position of the purine ring provide another avenue for SAR exploration. The acetamide group itself is a crucial structural element, and modifications to it can fine-tune the biological activity of the parent compound.

One common strategy is the substitution on the acetyl group. Introducing different chemical groups can alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule. For example, a study on (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor demonstrated that systematic exploration of substituents on the acetamide nitrogen led to the identification of compounds with enhanced potency and favorable pharmacokinetic properties. nih.govebi.ac.uk

Furthermore, the amide bond of the acetamide can be replaced with other functional groups that act as bioisosteres. Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties of the amide while potentially improving metabolic stability and selectivity. drughunter.com

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a powerful tool in drug design, and its application to the this compound scaffold allows for the exploration of a wider chemical space. fiveable.me This strategy involves replacing key structural motifs with other groups that have similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

Ring Bioisosteres: The purine ring system itself can be replaced by other heterocyclic structures. cambridgemedchemconsulting.com For instance, pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines have been investigated as purine isosteres. mdpi.com These modifications can alter the electronic and steric properties of the central scaffold, leading to improved interactions with biological targets. mdpi.com

Functional Group Bioisosteres: The chloro and acetamide groups are also amenable to bioisosteric replacement. The chlorine atom can be substituted with other halogens (e.g., fluorine, bromine) or other small functional groups to modulate the electronic and steric properties at the C6 position. nih.gov The acetamide group can be replaced by various other functionalities, as discussed in the previous section. For example, replacing an amide bond with a 1,2,4-oxadiazole (B8745197) has been a successful strategy in the development of kinase inhibitors. fiveable.me

The table below provides examples of bioisosteric replacements that can be considered for the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Purine Ring | Pyrimidine (B1678525), Pyrazolopyrimidine, Pyrrolopyrimidine | Modulate electronic properties, hydrogen bonding patterns, and solubility. fiveable.memdpi.com |

| Chloro Group | Fluorine, Bromine, Cyano Group, Methyl Group | Alter lipophilicity, steric bulk, and electronic character. nih.gov |

| Acetamide Group | Sulfonamide, Reverse Amide, Triazole, Oxadiazole | Improve metabolic stability, modify hydrogen bonding capacity, and alter conformation. drughunter.com |

Stereochemical Considerations and Enantioselective Synthesis (If Applicable)

When modifications to the this compound scaffold introduce chiral centers, stereochemistry becomes a critical factor in determining biological activity. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, can also be a consideration, particularly with bulky substituents that hinder free rotation. mdpi.com

The synthesis of stereochemically pure compounds is often necessary to evaluate the activity of individual enantiomers or diastereomers. Research on N-(purin-6-yl)dipeptides has highlighted the potential for racemization during synthesis, emphasizing the need for careful selection of coupling reagents and reaction conditions to maintain stereochemical integrity. nih.gov For example, a method based on the nucleophilic substitution of the chlorine in 6-chloropurine (B14466) with a chiral nucleophile was found to be free of racemization. nih.gov

In cases where chiral centers are introduced, enantioselective synthesis methods are employed to produce a single enantiomer. This allows for a more precise understanding of the SAR, as the biological activity can differ significantly between enantiomers.

Comparative Biological Evaluation of this compound Analogues (In Vitro)

The in vitro biological evaluation of newly synthesized this compound analogues is essential to determine their activity and establish SAR. These assays are typically conducted on isolated enzymes, receptors, or cell lines.

For instance, in the development of anticancer agents, the cytotoxic activity of 2,6,9-trisubstituted purine derivatives was evaluated against a panel of human tumor cell lines. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values obtained from these assays provide a quantitative measure of the potency of each compound.

A study on nucleoside analogues with a 6-chloropurine base evaluated their anti-SARS-CoV activity using plaque reduction and yield reduction assays. nih.gov The results revealed that compounds with an unprotected 5'-hydroxyl group and those with a benzoylated 5'-hydroxyl group exhibited promising antiviral activity. nih.gov

The table below presents hypothetical in vitro data for a series of this compound analogues, illustrating how SAR can be deduced from such evaluations.

| Compound | R1 (C6-substituent) | R2 (Acetamide N-substituent) | Target Enzyme Inhibition (IC50, µM) |

| 1 | Cl | H | 10.5 |

| 2a | NH-Cyclopropyl | H | 5.2 |

| 2b | NH-Phenyl | H | 15.8 |

| 3a | Cl | Methyl | 8.1 |

| 3b | Cl | Ethyl | 12.3 |

| 4 | O-Methyl | H | > 50 |

From this hypothetical data, one could infer that a small, non-aromatic substituent at the C6 position (Compound 2a) is favorable for activity, while a bulky aromatic group (Compound 2b) is detrimental. Similarly, a small alkyl substituent on the acetamide nitrogen (Compound 3a) is better tolerated than a larger one (Compound 3b). Replacement of the chloro group with a methoxy (B1213986) group (Compound 4) leads to a significant loss of activity.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. tandfonline.com These models can be used to predict the activity of novel compounds and to gain insights into the structural features that are important for activity.

For a series of substituted purine derivatives, 2D-QSAR models have been developed to understand their inhibitory activity against c-Src tyrosine kinase. tandfonline.comresearchgate.net In these studies, the biological activities (IC50 values) are converted to pIC50 (-log IC50) and used as the dependent variable. tandfonline.com Various physicochemical descriptors, such as molecular weight, lipophilicity (logP), and electronic parameters, are used as independent variables.

A typical 2D-QSAR equation might look like: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

For example, a QSAR model for a series of purine derivatives showed that the biological activity was correlated with descriptors such as the bromine count, an electrotopological state index (SsClE-index), and molecular weight. tandfonline.com Another study on a different set of purine analogues found that descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were important for activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. nih.gov In a study of 2,6,9-trisubstituted purine derivatives, CoMFA revealed that steric properties had a greater influence on cytotoxicity than electronic properties. nih.govresearchgate.net The contour maps generated from CoMFA can visualize regions where steric bulk is favored or disfavored, guiding the design of more potent analogues. researchgate.net

The successful development of a robust QSAR model for a series of this compound analogues would require a dataset of compounds with a wide range of structural diversity and corresponding biological activity data.

2D and 3D-QSAR Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues.

2D-QSAR studies of this compound derivatives would involve the calculation of a variety of molecular descriptors from the two-dimensional representation of the molecules. These descriptors can include physicochemical properties such as molecular weight, logP (lipophilicity), and polar surface area, as well as topological indices that describe molecular branching and connectivity. By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be built.

3D-QSAR takes this a step further by considering the three-dimensional structure of the molecules. This approach is particularly insightful as it can provide a visual representation of how different structural features in specific regions of space influence biological activity. For a series of this compound analogues, a 3D-QSAR study would typically involve aligning the molecules based on a common scaffold and then calculating steric and electrostatic fields around them.

While specific QSAR studies on this compound are not extensively reported in the public domain, research on structurally related purine derivatives provides a strong precedent. For instance, 3D-QSAR analysis has been successfully applied to a series of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives to elucidate their analgesic properties. nih.gov In such a study, a statistically significant equation was derived that could predict the analgesic activity based on the molecular fields. nih.gov

Illustrative 2D-QSAR Descriptors for this compound Analogues:

| Descriptor | Description | Potential Influence on Activity |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can affect solubility, absorption, and distribution. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with hydrogen bonding potential and cell permeability. |

| Number of Hydrogen Bond Donors | The number of N-H and O-H bonds. | Important for specific interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | Crucial for forming hydrogen bonds with receptor sites. |

| Rotatable Bonds | The number of bonds that allow free rotation. | Affects conformational flexibility and binding entropy. |

Pharmacophore Development and Validation for this compound Ligands

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are crucial tools in drug discovery for virtual screening of compound libraries and for designing new molecules with desired biological activities.

The development of a pharmacophore for a series of active this compound ligands would begin with the identification of a set of structurally diverse molecules with known biological activities against a particular target. These molecules would then be conformationally analyzed and aligned to identify common chemical features that are essential for activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive and Negative Ionizable groups

Hypothetical Pharmacophore Features for this compound:

| Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor | Purine nitrogen atoms, carbonyl oxygen of the acetamide group |

| Hydrogen Bond Donor | N-H of the purine ring, N-H of the acetamide group |

| Aromatic Ring | The purine ring system |

| Hydrophobic/Halogen Feature | The chlorine atom at the 6-position |

Computational Approaches to Understand SAR in this compound Derivatives

To gain a more granular understanding of the structure-activity relationships, more sophisticated computational methods can be employed. These approaches aim to model the interactions between the this compound derivatives and their biological target at an atomic level.

Molecular Field Analysis and CoMFA/CoMSIA Studies for this compound

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide detailed insights into the steric and electrostatic requirements for ligand binding.

In a CoMFA study of this compound analogues, the aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These energy values are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model. The results are often visualized as contour maps, highlighting regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA is an extension of CoMFA that calculates similarity indices at each grid point, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more interpretable and robust models. Studies on related purine derivatives have demonstrated the utility of these methods in establishing a correlation between molecular field descriptors and biological activity. nih.gov

Illustrative CoMFA/CoMSIA Contour Map Interpretation:

| Contour Color | Field Type | Interpretation for Favorable Activity |

| Green | Steric | Indicates regions where bulky substituents are favored. |

| Yellow | Steric | Shows areas where bulky groups are disfavored. |

| Blue | Electrostatic | Highlights regions where positive charge is favorable. |

| Red | Electrostatic | Indicates areas where negative charge is favored. |

| White/Orange | Hydrophobic | Shows regions where hydrophobic groups enhance activity. |

| Magenta/Cyan | H-Bond Donor/Acceptor | Indicates favorable positions for hydrogen bond donors/acceptors. |

Free Energy Perturbation and MM/GBSA Calculations for this compound Binding

For a highly accurate prediction of ligand binding affinities, more rigorous computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These methods are computationally intensive but can provide invaluable insights into the thermodynamics of ligand-receptor binding.

Free Energy Perturbation (FEP) is a method based on statistical mechanics that calculates the difference in free energy between two states, for example, the binding of two different this compound analogues to a target protein. This is achieved by computationally "mutating" one ligand into another through a series of small, non-physical steps. FEP can yield highly accurate predictions of relative binding affinities, making it a powerful tool for lead optimization.

MM/GBSA is a more approximate but computationally less expensive method for estimating the free energy of binding. It involves running molecular dynamics simulations of the ligand-receptor complex and the individual ligand and receptor. The binding free energy is then calculated by combining the molecular mechanics energy of the complex, the solvation free energy (often calculated using a Generalized Born model), and an estimation of the conformational entropy. Molecular modeling studies on other 2-aminopurine (B61359) derivatives have successfully used such approaches to understand their interactions with biological receptors. acs.org

Advanced Analytical Methodologies for N 6 Chloro 1h Purin 2 Yl Acetamide Research

Chromatographic Techniques for Purity Assessment and Quantification of N-(6-chloro-1H-purin-2-yl)acetamide in Research Samples

Chromatographic methods are fundamental in determining the purity and concentration of this compound in various research contexts. These techniques separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of purine (B94841) derivatives due to its high resolution and sensitivity. taylorfrancis.comnih.gov For this compound, reversed-phase HPLC is the most common approach, allowing for the separation of polar compounds. nih.gov Method development involves optimizing the mobile phase, stationary phase, and detection parameters to achieve efficient separation from potential impurities. Purity levels as high as 98% for this compound have been reported using HPLC analysis.

A typical HPLC method for purine analysis involves a C18 column and a gradient elution with a buffered aqueous mobile phase and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net Ion-pairing agents can be added to the mobile phase to improve the retention and resolution of highly polar purine compounds. nih.gov UV detection is commonly employed, with wavelengths set around 254 nm or 260 nm, where the purine ring exhibits strong absorbance. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate (pH 3.6) |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound (If Applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Purines are non-volatile and often thermally unstable, preventing them from eluting from a GC column without decomposition. semanticscholar.orgresearchgate.net Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte.

Common derivatization strategies for purines involve converting the polar N-H groups into less polar, more volatile derivatives. researchgate.net This can be achieved through reactions with silylating agents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), or through acylation with reagents like ethyl chloroformate. semanticscholar.orgresearchgate.net Once derivatized, the volatile analogue of this compound can be separated and quantified using a standard GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Supercritical Fluid Chromatography (SFC) for Isomer Separation of this compound

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique, using supercritical carbon dioxide as the primary mobile phase. chromatographyonline.comselvita.com This method is particularly advantageous for chiral separations and the analysis of isomers. sphinxsai.comchromatographyonline.com For this compound, SFC could be instrumental in separating potential tautomeric isomers or other structurally similar impurities.

The purine core of this compound can exist in different tautomeric forms, which can be challenging to separate by HPLC. SFC, with its unique selectivity, offers a promising alternative. The use of polar co-solvents (modifiers) like methanol or ethanol (B145695) enhances the elution of polar analytes and modifies the selectivity of the separation. chromatographyonline.com Chiral stationary phases can also be employed in SFC to resolve enantiomers if a chiral center were present in a related derivative. sphinxsai.com

Capillary Electrophoresis (CE) for Analysis of this compound

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is a powerful alternative to HPLC for the analysis of charged and polar compounds like purines. this compound, being a weakly acidic compound, can be analyzed in its ionized form using an appropriate buffer system.

To improve separation selectivity in CE, additives can be incorporated into the running buffer. For instance, cyclodextrins can be used to resolve isomers and closely related purine analogues through inclusion complexation. Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, is another approach that can be used to separate both neutral and charged purine species. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the proton on the purine ring (C8-H), the N-H protons of the purine and acetamide (B32628) groups, and the methyl protons of the acetamide group. The chemical shifts of these protons are influenced by their electronic environment. For example, the purine proton is expected to appear in the aromatic region (typically >8 ppm).

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the purine ring are characteristic and sensitive to substitution patterns. nih.gov The carbonyl and methyl carbons of the acetamide group would also have distinct resonances.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range (2-3 bond) correlations, which are crucial for confirming the position of the acetamide group and the chlorine atom on the purine scaffold.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Purine C2 | - | ~155 |

| Purine C4 | - | ~153 |

| Purine C5 | - | ~125 |

| Purine C6 | - | ~150 |

| Purine C8 | ~8.5 | ~145 |

| Purine NH | ~13.5 (broad) | - |

| Acetamide NH | ~10.5 (broad) | - |

| Acetamide C=O | - | ~169 |

| Acetamide CH₃ | ~2.2 | ~24 |

Note: These are predicted values based on known data for similar purine structures and may vary slightly from experimental values.

High-Resolution Mass Spectrometry (HRMS) for this compound and its In Vitro Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers, often coupled with electrospray ionization (ESI), allow for the verification of the parent compound's molecular ion with exceptional precision. For this compound (C₇H₆ClN₅O), the expected exact mass provides a benchmark for its identification.

In the context of in vitro metabolism studies, HRMS is crucial for identifying and characterizing potential metabolites. Purine analogs undergo various metabolic transformations, and HRMS, particularly when coupled with liquid chromatography (LC-HRMS), can detect and identify these modified structures in complex biological matrices. longdom.orgnih.gov Common metabolic pathways for purine derivatives include oxidation, dechlorination, and conjugation. nih.gov HRMS/MS (tandem mass spectrometry) experiments further aid in structural elucidation by providing characteristic fragmentation patterns of the parent compound and its metabolites. longdom.org